molecular formula C10H19N5O4S2 B2560104 4-(1H-imidazole-4-sulfonyl)-N,N-dimethyl-1,4-diazepane-1-sulfonamide CAS No. 1903540-62-4

4-(1H-imidazole-4-sulfonyl)-N,N-dimethyl-1,4-diazepane-1-sulfonamide

Cat. No.: B2560104
CAS No.: 1903540-62-4
M. Wt: 337.41
InChI Key: YLULSURUVPZRTO-UHFFFAOYSA-N
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Description

4-(1H-imidazole-4-sulfonyl)-N,N-dimethyl-1,4-diazepane-1-sulfonamide is a complex organic compound that features both imidazole and diazepane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-imidazole-4-sulfonyl)-N,N-dimethyl-1,4-diazepane-1-sulfonamide typically involves multiple steps. One common route starts with the preparation of 1H-imidazole-4-sulfonyl chloride, which is then reacted with N,N-dimethyl-1,4-diazepane-1-sulfonamide under controlled conditions to yield the target compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(1H-imidazole-4-sulfonyl)-N,N-dimethyl-1,4-diazepane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

4-(1H-imidazole-4-sulfonyl)-N,N-dimethyl-1,4-diazepane-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(1H-imidazole-4-sulfonyl)-N,N-dimethyl-1,4-diazepane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1H-imidazole-4-sulfonyl chloride
  • N,N-dimethyl-1,4-diazepane-1-sulfonamide
  • 4-chlorosulfonylimidazole

Uniqueness

4-(1H-imidazole-4-sulfonyl)-N,N-dimethyl-1,4-diazepane-1-sulfonamide is unique due to its combined structural features of imidazole and diazepane rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(1H-imidazol-5-ylsulfonyl)-N,N-dimethyl-1,4-diazepane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N5O4S2/c1-13(2)21(18,19)15-5-3-4-14(6-7-15)20(16,17)10-8-11-9-12-10/h8-9H,3-7H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLULSURUVPZRTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCCN(CC1)S(=O)(=O)C2=CN=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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